molecular formula C9H12N2O3S B13478363 Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B13478363
M. Wt: 228.27 g/mol
InChI Key: CQTYTGKVJQPPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (CAS: 53554-29-3) is a pyrimidine derivative featuring a methylthioether substituent at the 2-position and an ethyl ester group at the 5-position of the heterocyclic ring. Its molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 242.29 g/mol. This compound is primarily utilized in life sciences research as a synthetic intermediate for developing pharmacologically active molecules or functionalized heterocycles . Its structural uniqueness lies in the combination of the electron-donating methylthio group and the ester moiety, which influence its reactivity and physicochemical properties, such as solubility and stability .

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

ethyl 2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H12N2O3S/c1-3-14-9(13)6-4-10-7(5-15-2)11-8(6)12/h4H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

CQTYTGKVJQPPJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)CSC

Origin of Product

United States

Preparation Methods

Cyclocondensation via Atwal-Biginelli Reaction

One of the primary methods to synthesize ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves the Atwal-Biginelli cyclocondensation reaction. This method uses S-methylisothiourea hemisulfate salt and 2-(gem-disubstituted)methylene-3-oxoesters as key starting materials. The Knoevenagel condensation is typically employed to prepare the 2-(gem-disubstituted)methylene-3-oxoesters, which then undergo cyclocondensation with S-methylisothiourea to yield a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomeric isomers, including the 1,6-dihydro form.

This reaction is generally carried out under mild conditions and allows for the formation of the dihydropyrimidine ring with the methylthio substituent at the 2-position and the ester group at the 5-position.

Morita-Baylis-Hillman (MBH) Adduct Route

An alternative, efficient method involves the use of substituted α-iodomethylene β-keto ester intermediates derived from oxidation of Morita-Baylis-Hillman adducts. These intermediates are condensed with amidine or guanidine derivatives to build the 2,6-disubstituted pyrimidine-5-carboxylate scaffold, which can be further functionalized to obtain the target compound.

Stepwise Preparation Methodology

Preparation of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This intermediate is commonly prepared by reacting methylthiourea sulfate with diethyl ethoxymethylenemalonate in ethanol under basic conditions (e.g., sodium hydroxide or sodium ethanolate). The reaction proceeds with stirring at room temperature or slightly elevated temperatures, typically yielding the intermediate in high yields (87.6% to 99.7%).

Step Reagents & Conditions Yield (%) Notes
Reaction of methylthiourea sulfate with diethyl ethoxymethylenemalonate in ethanol with NaOH or EtONa, stirring 3-10 hours at room temperature Methylthiourea sulfate + diethyl ethoxymethylenemalonate, NaOH/EtONa, EtOH, 20-25°C, 3-10 h 87.6 - 99.7 White solid precipitate formed, filtered and dried

Conversion to 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

The hydroxy group at the 4-position is converted to a chloro substituent using phosphoryl chloride (POCl3) under reflux conditions, often in the presence of a base such as N,N-diethylaniline or in acetonitrile solvent. Reaction times range from 4 to 7 hours at temperatures between 55°C and 105°C. Yields vary from 40% to 77% depending on the exact conditions.

Step Reagents & Conditions Yield (%) Notes
Treatment of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate with POCl3 in acetonitrile or toluene, reflux 4-7 h POCl3, N,N-diethylaniline or acetonitrile/toluene, reflux, 55-105°C, 4-7 h 40 - 77 Careful temperature control necessary, product isolated by filtration

Introduction of the ((methylthio)methyl) Side Chain

The methylthio methyl group at the 2-position can be introduced or modified by alkylation reactions, often involving dimethyl sulfate or related methylating agents. For example, refluxing ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with dimethyl sulfate in absolute ethanol for 1 hour followed by alkalinization and crystallization yields alkyl 6-methyl-2-methylthio derivatives.

Step Reagents & Conditions Yield (%) Notes
Reflux of alkyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with dimethyl sulfate in absolute ethanol for 1 h Dimethyl sulfate, EtOH, reflux, 1 h Not specified Followed by alkalinization and crystallization

Analytical and Structural Confirmation

The products from these synthetic routes are typically characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Notes
Atwal-Biginelli Cyclocondensation S-methylisothiourea hemisulfate + 2-(gem-disubstituted)methylene-3-oxoesters Base (NaOH, EtONa), ethanol Room temp to reflux, 3-10 h 87.6 - 99.7% Produces dihydropyrimidine esters with methylthio group
MBH Adduct Condensation α-Iodomethylene β-keto esters + amidine/guanidine derivatives Mild oxidants, condensation agents Mild conditions Not specified Allows library synthesis of 2,6-disubstituted pyrimidines
Methylation of 2-thioxo derivatives Alkyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate Dimethyl sulfate Reflux in ethanol, 1 h Not specified Converts thioxo to methylthio substituent
Chlorination of 4-hydroxy intermediate Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate POCl3, N,N-diethylaniline or acetonitrile/toluene Reflux, 4-7 h, 55-105°C 40 - 77% Converts hydroxy to chloro substituent

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives under controlled conditions.

ReagentConditionsProductYieldSource
H₂O₂ (30%)Acetic acid, 50°C, 2–4 hrsSulfoxide derivative75–85%
mCPBA (1.2 eq)DCM, 0°C to RT, 12 hrsSulfone derivative90%

Key Findings :

  • Oxidation selectivity depends on stoichiometry and reaction time. Excess mCPBA drives complete conversion to sulfone.

  • Sulfoxide derivatives exhibit enhanced solubility in polar solvents compared to the parent compound .

Ester Hydrolysis

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

ReagentConditionsProductYieldSource
HCl (6M)Reflux, 6 hrs2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid78%
NaOH (2M)EtOH/H₂O, RT, 12 hrsSodium salt of the carboxylic acid85%

Applications :

  • The carboxylic acid intermediate serves as a precursor for amide coupling or further functionalization .

Reduction of the Pyrimidinone Ring

The 6-oxo group is reduced to a hydroxyl group, forming a dihydroxy intermediate.

ReagentConditionsProductYieldSource
NaBH₄ (2 eq)MeOH, 0°C, 1 hr6-Hydroxy-1,6-dihydropyrimidine derivative60%
LiAlH₄ (3 eq)THF, reflux, 4 hrsFully reduced tetrahydropyrimidine45%

Mechanistic Insight :

  • NaBH₄ selectively reduces the carbonyl without affecting the ester or methylthio groups.

  • Over-reduction with LiAlH₄ disrupts the aromaticity of the pyrimidine ring .

Nucleophilic Substitution at the Methylthio Group

The methylthio moiety participates in alkylation or displacement reactions.

ReagentConditionsProductYieldSource
CH₃I (1.5 eq)K₂CO₃, DMF, 60°C, 8 hrsDimethylthio derivative70%
NH₂OH·HCl (2 eq)EtOH, reflux, 6 hrsHydroxylamine-substituted pyrimidine65%

Research Notes :

  • Methylation with CH₃I under basic conditions increases steric bulk, potentially altering biological activity .

  • Hydroxylamine substitution introduces a polar functional group, enhancing water solubility .

Cross-Coupling Reactions

The pyrimidine core participates in Suzuki-Miyaura couplings when activated with halogens.

ReagentConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°C4-Phenyl-substituted derivative55%

Limitations :

  • Direct coupling requires halogenation at the 4-position, which is not inherent to the parent compound .

Thionation Reactions

The 6-oxo group is converted to a thione using Lawesson’s reagent.

ReagentConditionsProductYieldSource
Lawesson’s reagent (1 eq)Toluene, reflux, 12 hrs6-Thioxo-1,6-dihydropyrimidine derivative80%

Biological Relevance :

  • Thione derivatives exhibit improved antiproliferative activity against cancer cell lines (e.g., HL-60, IC₅₀ = 3.4 µM) .

Functionalization via Cyclocondensation

The compound acts as a precursor in Biginelli-like reactions to form fused pyrimidine systems.

ReagentConditionsProductYieldSource
ThioureaAcOH, 140°C, 2 hrsPyrimido[4,5-d]pyrimidine scaffold68%

Applications :

  • Fused systems show promise as kinase inhibitors or antimicrobial agents .

Scientific Research Applications

Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine carboxylates with variations in substituents at the 2-, 4-, and 6-positions are widely studied for their diverse chemical and biological properties. Below is a detailed comparison of Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate with structurally related analogs:

Structural and Functional Group Variations

Compound Name (CAS) Substituents Molecular Formula Key Differences Applications/Notes References
Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (344361-90-6) 4-methyl, 2-(methylthio), 5-ethyl ester C₁₀H₁₄N₂O₃S Methyl group at 4-position enhances steric hindrance; similar reactivity profile Intermediate in heterocyclic synthesis
Ethyl 2-(β-D-glucopyranosyl)-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate (N/A) 2-β-D-glucopyranosyl, 4-phenyl, 5-ethyl ester C₂₄H₂₇N₃O₈S Glycosylation improves solubility; phenyl group enhances aromatic interactions Glycoconjugate drug development
4-Aryl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (N/A) 4-aryl, 2-(methylthio), 5-cyano C₁₂H₁₀N₄OS Cyano group at 5-position increases electrophilicity; aryl groups modulate activity Multicomponent reaction studies
Methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate (N/A) 5-methyl ester, no 2-substituent C₆H₆N₂O₃ Simpler structure with higher polarity; lacks methylthio functionality Model compound for reactivity studies
Ethyl 2-hydroxy-4-methyl-6-(2-thienyl)-1,6-dihydropyrimidine-5-carboxylate (N/A) 2-hydroxy, 4-methyl, 6-(thiophen-2-yl), 5-ethyl ester C₁₂H₁₄N₂O₃S Thienyl group enhances π-π stacking; hydroxy group enables hydrogen bonding Potential ligand for metal coordination

Pharmacological and Physicochemical Properties

  • Solubility : The methylthio group in the target compound enhances lipophilicity compared to hydroxyl or unsubstituted analogs (e.g., methyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate) . Glycosylated derivatives exhibit improved aqueous solubility due to polar sugar moieties .

Commercial Availability and Purity

  • The target compound is available commercially (e.g., T64927 from TaoSu Biology) at 95% purity, while analogs like Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate are offered by Combi-Blocks at similar purity levels .

Biological Activity

Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, identified by CAS No. 29571-44-6, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₁₂N₂O₃S
  • Molecular Weight : 228.27 g/mol
  • Purity : Typically around 95% to 99% in commercial preparations .

The compound's biological activity is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer models.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that derivatives of pyrimidine compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Recent investigations into the antitumor potential of this compound reveal its ability to induce apoptosis in cancer cells. In vitro studies have shown that it can significantly reduce cell viability in several cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of ethyl pyrimidine derivatives, including our compound. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
  • Antitumor Screening :
    • In a recent screening for novel antitumor agents, this compound exhibited a significant reduction in tumor cell proliferation rates in vitro compared to control groups. The mechanism was linked to the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
AntioxidantScavenging of free radicals

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-((methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, and how can reaction conditions be tailored to improve yields?

A common method involves multicomponent reactions using methyl carbamimidothioate sulfate, aromatic aldehydes, and ethyl cyanoacetate under alkaline conditions (e.g., NaOH in methanol). Reaction optimization includes adjusting stoichiometry, solvent polarity, and temperature. For example, refluxing in methanol for ≤30 minutes achieves yields >70% by minimizing side reactions. Substituent effects on aromatic aldehydes should be evaluated to enhance regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should discrepancies in spectral data be resolved?

Key techniques include 1H/13C NMR (to confirm methylthio and ester groups) and IR (to identify carbonyl stretching at ~1700 cm⁻¹). Conflicting data (e.g., unexpected chemical shifts) can arise from tautomerism or solvent effects. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended. For instance, NMR signals for the pyrimidine ring protons should align with reported dihedral angles from crystallographic studies .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization using ethyl acetate/ethanol (3:2 v/v) is effective for removing unreacted precursors. Slow evaporation at controlled temperatures (e.g., 298 K) yields high-purity single crystals suitable for X-ray diffraction. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) can resolve structurally similar byproducts .

Advanced Research Questions

Q. How can computational methods predict the bioactivity or binding interactions of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For example, the methylthio group may form hydrophobic interactions with active-site residues, while the carbonyl oxygen participates in hydrogen bonding. Density Functional Theory (DFT) calculations further optimize geometry and electronic properties for target specificity .

Q. What strategies address contradictions in crystallographic data, such as unexpected bond angles or puckering in the pyrimidine ring?

Discrepancies in ring puckering (e.g., flattened boat vs. chair conformations) can arise from crystal packing forces. Refinement using SHELXL with high-resolution data (≤0.8 Å) and Hirshfeld surface analysis helps distinguish intrinsic molecular geometry from lattice effects. For example, deviations >0.2 Å from the mean plane indicate significant puckering influenced by intermolecular hydrogen bonds .

Q. How do substituent variations on the pyrimidine core affect reactivity in downstream functionalization?

Systematic studies using electron-donating/withdrawing groups (e.g., methoxy, nitro) on the aryl moiety reveal trends in nucleophilic substitution rates. For instance, electron-deficient aryl groups increase electrophilicity at C4, facilitating thioether formation. Kinetic monitoring via HPLC or in-situ IR spectroscopy quantifies these effects .

Q. What mechanistic insights can be derived from isotopic labeling studies of the methylthio group?

13C-labeled methylthio groups (introduced via labeled methyl iodide) track migratory behavior during cyclization. NMR and mass spectrometry analysis of intermediates (e.g., thiolactams) reveal whether sulfur participates in tautomeric shifts or radical pathways. This approach clarifies the role of sulfur in stabilizing transition states .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (Mercury software) to validate structural assignments .
  • Reaction Optimization : Use Design of Experiments (DoE) to statistically assess variables like pH, solvent ratio, and catalyst loading .
  • Safety Protocols : Adhere to P210/P201 guidelines (avoid ignition sources, pre-read safety protocols) when handling reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.